1,3-Bis(2-chloro-1-fluoroethoxy)-1,3-dioxodiphosphoxane-1,3-diium
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Overview
Description
1,3-Bis(2-chloro-1-fluoroethoxy)-1,3-dioxodiphosphoxane-1,3-diium: is a complex organophosphorus compound. This compound is characterized by its unique structure, which includes two chloro-fluoroethoxy groups attached to a dioxodiphosphoxane core. The presence of both chlorine and fluorine atoms in its structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-chloro-1-fluoroethoxy)-1,3-dioxodiphosphoxane-1,3-diium typically involves a multi-step process. The initial step often includes the preparation of the chloro-fluoroethoxy precursor, which is then reacted with a suitable phosphorus-containing reagent under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Additionally, purification steps such as distillation or crystallization are employed to remove any impurities and obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-chloro-1-fluoroethoxy)-1,3-dioxodiphosphoxane-1,3-diium undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed to facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phosphoxane derivatives, while hydrolysis typically results in phosphoric acid derivatives.
Scientific Research Applications
1,3-Bis(2-chloro-1-fluoroethoxy)-1,3-dioxodiphosphoxane-1,3-diium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-chloro-1-fluoroethoxy)-1,3-dioxodiphosphoxane-1,3-diium involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2-chloroethoxy)-1,3-dioxodiphosphoxane-1,3-diium
- 1,3-Bis(2-fluoroethoxy)-1,3-dioxodiphosphoxane-1,3-diium
- 1,3-Bis(2-chloro-1-fluoroethoxy)-1,3-dioxodiphosphoxane
Uniqueness
1,3-Bis(2-chloro-1-fluoroethoxy)-1,3-dioxodiphosphoxane-1,3-diium stands out due to the presence of both chloro and fluoro groups, which impart unique reactivity and stability. This dual substitution pattern enhances its versatility in chemical reactions and broadens its range of applications compared to similar compounds with only chloro or fluoro groups.
Properties
CAS No. |
66372-56-3 |
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Molecular Formula |
C4H6Cl2F2O5P2+2 |
Molecular Weight |
304.93 g/mol |
IUPAC Name |
(2-chloro-1-fluoroethoxy)-[(2-chloro-1-fluoroethoxy)-oxophosphaniumyl]oxy-oxophosphanium |
InChI |
InChI=1S/C4H6Cl2F2O5P2/c5-1-3(7)11-14(9)13-15(10)12-4(8)2-6/h3-4H,1-2H2/q+2 |
InChI Key |
ABCVZARAHLJYRK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(O[P+](=O)O[P+](=O)OC(CCl)F)F)Cl |
Origin of Product |
United States |
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